molecular formula C15H12F3NO2 B4563413 3-methyl-N-[2-(trifluoromethoxy)phenyl]benzamide

3-methyl-N-[2-(trifluoromethoxy)phenyl]benzamide

Cat. No.: B4563413
M. Wt: 295.26 g/mol
InChI Key: SMPCZCRAFCGXJU-UHFFFAOYSA-N
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Description

3-methyl-N-[2-(trifluoromethoxy)phenyl]benzamide is a useful research compound. Its molecular formula is C15H12F3NO2 and its molecular weight is 295.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 295.08201311 g/mol and the complexity rating of the compound is 359. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural and Theoretical Analysis

A study by Demir et al. (2015) detailed the molecular structure of a similar compound, 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide, utilizing X-ray single crystal diffraction, IR spectroscopy, and density functional theory (DFT) calculations. This research highlights the importance of structural analysis in understanding the chemical and physical properties of benzamide derivatives, which can be extrapolated to 3-methyl-N-[2-(trifluoromethoxy)phenyl]benzamide for its potential applications in material science or pharmaceuticals (Demir et al., 2015).

Synthesis and Biological Activity

Research on the synthesis of benzamide derivatives and their biological activity provides a foundation for developing novel compounds with potential therapeutic applications. Ighilahriz-Boubchir et al. (2017) reported on the synthesis of 2-Benzoylamino-N-phenyl-benzamide derivatives using Keggin-type heteropolyacids as catalysts under solvent-free conditions, highlighting an environmentally benign approach to synthesizing benzamide derivatives. The study also explored the antibacterial and antifungal activities of these compounds, indicating their potential in medical and pharmaceutical applications (Ighilahriz-Boubchir et al., 2017).

Advanced Material Applications

The unique properties of benzamide derivatives, including those with trifluoromethoxy groups, make them candidates for advanced material applications. For instance, Costes et al. (2008) studied tetranuclear [Cu-Ln]2 single molecule magnets, where a similar ligand structure was utilized to achieve ferromagnetic interactions. This research underscores the potential of benzamide derivatives in developing new materials with magnetic properties, which could be extended to this compound for applications in nanotechnology and information storage (Costes et al., 2008).

Future Directions

The trifluoromethoxy group, which is a part of “3-methyl-N-[2-(trifluoromethoxy)phenyl]benzamide”, is finding increased utility as a substituent in bioactives . Fluorine-containing compounds significantly affect pharmaceutical growth, making up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) . Therefore, it is expected that more research will be conducted on compounds containing this group in the future .

Properties

IUPAC Name

3-methyl-N-[2-(trifluoromethoxy)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3NO2/c1-10-5-4-6-11(9-10)14(20)19-12-7-2-3-8-13(12)21-15(16,17)18/h2-9H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMPCZCRAFCGXJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.